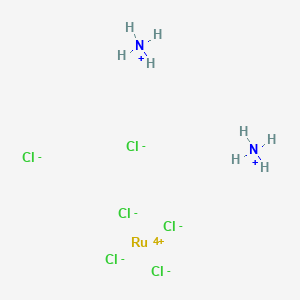
quinoxaline-2,3-dicarbonitrile
Vue d'ensemble
Description
quinoxaline-2,3-dicarbonitrile is an organic compound with the molecular formula C10H4N4. It is a derivative of quinoxaline, characterized by the presence of two cyano groups at the 2 and 3 positions of the quinoxaline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2,3-dicarbonitrile typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, such as glyoxal or diketones, under specific conditions. The reaction is usually carried out in the presence of a catalyst and an organic solvent. For instance, the condensation reaction can be facilitated by using acetic acid as a solvent and heating the mixture to reflux .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave irradiation, have been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: quinoxaline-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano groups to amines, resulting in the formation of 2,3-diaminoquinoxaline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as halides or alkylating agents are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dicarboxylic acid.
Reduction: 2,3-Diaminoquinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of quinoxaline-2,3-dicarbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, certain quinoxaline derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition can disrupt cell signaling pathways, leading to the suppression of tumor growth in cancer models . The molecular targets and pathways involved vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
- Quinoxaline-6,7-dicarbonitrile
- Quinoxaline-5,8-dicarbonitrile
- 2,3-Diaminoquinoxaline
- Quinoxaline-2,3-dicarboxylic acid
Comparison: quinoxaline-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to quinoxaline-6,7-dicarbonitrile and quinoxaline-5,8-dicarbonitrile, the 2,3-substitution pattern allows for different reactivity and interaction with biological targets. Additionally, the presence of cyano groups in this compound makes it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications .
Propriétés
IUPAC Name |
quinoxaline-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFPGENYYFVBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303741 | |
| Record name | 2,3-Dicyanoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17132-92-2 | |
| Record name | 2,3-Quinoxalinedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dicyanoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)












